4-(Thiocyanato)piperazine-1-carbaldehyde
Description
The Piperazine (B1678402) Scaffold in Advanced Chemical Research
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural feature imparts a unique combination of properties that have made it a cornerstone in the design of new molecules.
Piperazine and its derivatives hold a privileged position in medicinal chemistry due to their versatile structure. sigmaaldrich.com The piperazine scaffold is a common feature in a vast number of FDA-approved drugs, ranking as the third most common nitrogen-containing heterocycle in small-molecule pharmaceuticals. researchgate.netmdpi.com Its prevalence stems from several key characteristics. The piperazine ring can exist in a stable chair conformation, and its two nitrogen atoms provide sites for substitution, allowing for the creation of diverse molecular architectures. researchgate.net This structural flexibility enables chemists to fine-tune the physicochemical properties of molecules, such as solubility and basicity, which are critical for drug development. researchgate.net Furthermore, the piperazine moiety often acts as a linker, connecting different pharmacophores within a single molecule to optimize interactions with biological targets. researchgate.net
The piperazine nucleus is integral to a wide array of therapeutic agents with diverse pharmacological activities. rsc.org These include antipsychotic, antidepressant, antihistamine, antianginal, and anticancer drugs. researchgate.netrsc.org The ability of the piperazine ring to influence a molecule's biological activity is often attributed to its capacity to form ionic and hydrogen bonds. researchgate.net Beyond its role in medicine, the piperazine scaffold has found applications in material science. Its derivatives are used in the development of liquid crystals, metal-organic frameworks (MOFs), coordination chemistry, and as components in coatings, adhesives, and polymers for solar cells. nih.gov
The Thiocyanate (B1210189) Functional Group: Chemical Reactivity and Synthetic Utility
The thiocyanate group (-SCN) is a versatile functional group composed of a sulfur atom single-bonded to a carbon atom, which is in turn triple-bonded to a nitrogen atom.
Organic thiocyanates are valuable building blocks in synthetic chemistry. They provide efficient access to a variety of other sulfur-containing functional groups. glentham.com Common reactions of organic thiocyanates include hydrolysis to form thiocarbamates and isomerization to isothiocyanates, particularly with certain substrates like allylic compounds. glentham.com The synthesis of organic thiocyanates can be achieved through various methods, including the reaction of organosulfur compounds with cyanide sources or the Sandmeyer reaction for aryl thiocyanates. glentham.com Thiocyanates are recognized for their presence in numerous bioactive molecules and serve as key synthetic intermediates for creating biorelevant sulfur-containing structures. nih.gov
The inclusion of a thiocyanate group in a molecule can impart specific biological activities, including antibacterial, antifungal, and antitumor properties. sigmaaldrich.com This makes it a significant moiety in the design of new therapeutic agents. From a synthetic standpoint, the thiocyanate group is highly valued for its ability to be transformed into other functional groups such as thioethers, disulfides, and various sulfur-containing heterocycles like thiazoles. sigmaaldrich.com This synthetic versatility allows chemists to use the thiocyanate group as a strategic tool for molecular diversification and the construction of complex target molecules.
The Carbaldehyde Moiety: A Key Synthon in Organic Synthesis and Functionalization
The term "carbaldehyde" is used in IUPAC nomenclature when an aldehyde group (-CHO) is attached to a ring structure. mdpi.comrsc.org This functional group is a cornerstone of organic synthesis due to the reactivity of its carbonyl group.
The aldehyde functional group consists of a carbonyl center (a carbon double-bonded to an oxygen) bonded to a hydrogen and an R group. mdpi.com The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbon atom electrophilic and susceptible to nucleophilic attack. nih.govthermofisher.com This inherent reactivity is the basis for a wide range of important chemical transformations. nih.gov
Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both electronic and steric factors. nih.gov They serve as crucial intermediates and building blocks for synthesizing a vast array of other compounds. thermofisher.com For example, the carbaldehyde group can readily undergo reactions such as Knoevenagel condensation and Mannich reactions, which are fundamental carbon-carbon bond-forming reactions. The aldehyde functionality allows for the construction of more complex molecular frameworks, making it an indispensable tool for synthetic chemists.
Versatility of Aldehyde Groups in Carbon-Carbon Bond Formation and Heterocyclic Synthesis
The aldehyde, or formyl group (-CHO), is a cornerstone of organic synthesis due to its versatile reactivity. researchgate.netbenthamdirect.comresearchgate.net The polarized carbon-oxygen double bond renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, making it a hub for constructing molecular complexity. semanticscholar.org
Aldehydes are pivotal in a variety of carbon-carbon bond-forming reactions, which are fundamental to building the carbon skeletons of complex organic molecules. Key examples include:
Aldol Reaction: The reaction of an aldehyde with an enolate to form a β-hydroxy aldehyde, creating a new C-C bond. researchgate.net
Wittig Reaction: The reaction of an aldehyde with a phosphonium (B103445) ylide to form an alkene, a crucial transformation for introducing double bonds.
Grignard Reaction: The addition of an organometallic Grignard reagent to an aldehyde to produce a secondary alcohol. researchgate.net
Cyanohydrin Formation: The addition of cyanide to an aldehyde, which not only forms a new C-C bond but also introduces a nitrile group that can be further manipulated. thegoodscentscompany.com
Beyond linear and branched chains, aldehydes are instrumental in the synthesis of heterocyclic compounds. researchgate.netnih.gov Their ability to react with a wide range of nucleophiles, including amines, thiols, and alcohols, allows for the construction of diverse ring systems that are prevalent in pharmaceuticals and natural products. researchgate.net
Strategic Importance of the Formyl Group in Building Complex Molecular Architectures
The formyl group's significance extends beyond its immediate reactivity; it serves as a strategic functional handle in multi-step syntheses. wisdomlib.org Its presence in a molecule provides a reactive site that can be transformed into numerous other functional groups. For instance, a formyl group can be:
Oxidized to a carboxylic acid.
Reduced to a primary alcohol.
Converted to an imine, which can then be reduced to an amine (reductive amination).
This synthetic versatility makes the formyl group an essential tool for medicinal chemists and synthetic organic chemists in the construction of intricate molecular architectures. researchgate.net The introduction of a formyl group, a process known as formylation, is a critical step in the synthesis of many complex molecules. chemicalbook.com
Rationale for Investigating the Hybrid Structure of 4-(Thiocyanato)piperazine-1-carbaldehyde
The unique combination of a piperazine ring, a thiocyanate group, and a carbaldehyde moiety in a single molecule suggests the potential for novel chemical properties and applications.
Confluence of Structural Elements: Piperazine, Thiocyanate, and Carbaldehyde
The structure of this compound brings together three distinct and synthetically valuable functional groups:
Piperazine: A six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. The piperazine scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse pharmacological activities, including antipsychotic, antidepressant, and antihistamine effects. researchgate.netnih.govmdpi.com Its presence can enhance a molecule's physicochemical properties, such as solubility and pharmacokinetic profile. mdpi.com The two nitrogen atoms provide sites for further functionalization. researchgate.net
Thiocyanate (-SCN): An important functional group in organic synthesis that can be converted into various other sulfur-containing groups like thiols, thioethers, and isothiocyanates. wikipedia.org Organic thiocyanates are also found in some natural products and have been investigated for their biological activities. rsc.org
Carbaldehyde (-CHO): As discussed, this group is a versatile synthetic handle for building molecular complexity. researchgate.netbenthamdirect.comresearchgate.net
The specific arrangement in this compound, with the formyl group on one nitrogen and the thiocyanate on the other, creates a bifunctional molecule with distinct reactive centers.
Potential for Novel Chemical Properties and Research Applications Arising from Synergistic Effects
The investigation into hybrid molecules like this compound is driven by the potential for synergistic effects, where the combined properties of the individual functional groups lead to novel applications. nih.govnih.gov
The presence of both an electrophilic aldehyde and a thiocyanate group, which can act as a precursor to a nucleophilic thiol, opens up possibilities for intramolecular reactions to form novel heterocyclic systems. The piperazine ring acts as a scaffold, holding these two reactive groups in a specific spatial relationship.
Detailed Research Findings
While specific research on this compound is not extensively documented, we can infer its properties and reactivity from data on its constituent parts and related molecules.
Physicochemical Properties of a Closely Related Compound: Piperazine-1-carbaldehyde
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀N₂O | nih.gov |
| Molecular Weight | 114.15 g/mol | nih.gov |
| Boiling Point | 264-266 °C | chemicalbook.com |
| Density | 1.107 g/mL at 25 °C | chemicalbook.com |
| Refractive Index | n20/D 1.512 | chemicalbook.com |
| Flash Point | 102 °C (215.6 °F) | thegoodscentscompany.com |
| Appearance | Clear colorless to faintly yellow liquid | chemicalbook.com |
Representative Spectroscopic Data for the N-Formylpiperazine Moiety
| Spectroscopic Technique | Characteristic Peaks/Signals | Reference(s) |
| IR Spectroscopy | Strong C=O stretching vibration around 1670-1680 cm⁻¹ | chemicalbook.com |
| ¹H NMR Spectroscopy | Aldehyde proton (CHO) signal around δ 8.0-8.2 ppm. Piperazine ring protons as multiplets in the δ 2.5-3.8 ppm region. | researchgate.net |
| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) signal around δ 160-165 ppm. Piperazine ring carbons in the δ 40-50 ppm range. | researchgate.net |
Structure
3D Structure
Properties
CAS No. |
73563-22-1 |
|---|---|
Molecular Formula |
C6H9N3OS |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
(4-formylpiperazin-1-yl) thiocyanate |
InChI |
InChI=1S/C6H9N3OS/c7-5-11-9-3-1-8(6-10)2-4-9/h6H,1-4H2 |
InChI Key |
GRZISOVLDWQTAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C=O)SC#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Thiocyanato Piperazine 1 Carbaldehyde
Strategic Approaches to the Synthesis of Piperazine-1-carbaldehyde Precursors
The initial and crucial phase in the synthesis of 4-(thiocyanato)piperazine-1-carbaldehyde is the construction of the piperazine-1-carbaldehyde framework. This precursor serves as the foundational structure upon which the thiocyanate (B1210189) moiety is subsequently installed. The synthesis of this precursor can be achieved through both well-established conventional routes and more contemporary catalyst-mediated methods, each offering distinct advantages in terms of efficiency, scalability, and substrate scope.
Conventional Synthetic Routes for Piperazine-1-carbaldehydes
Traditional methods for the synthesis of piperazine-1-carbaldehydes often rely on the formylation of a pre-existing piperazine (B1678402) ring. One of the most direct and widely employed conventional methods involves the reaction of piperazine with a suitable formylating agent. For instance, the reaction of piperazine with formic acid or its derivatives, such as ethyl formate (B1220265), can yield N-formylpiperazine. A patented method describes the reaction of morpholine (B109124) or piperazine with a C1 to C16 fatty acid, like formic acid, at elevated temperatures (60–220°C) to form the corresponding salt, which upon dehydration, yields the N-formyl product.
Another common approach is the use of a Vilsmeier-Haack type reaction. While typically used for the formylation of activated aromatic compounds, variations of this reaction can be adapted for the formylation of secondary amines like piperazine. This involves the use of a phosphorus oxychloride and dimethylformamide (DMF) mixture, which generates the Vilsmeier reagent, an electrophilic iminium species that readily reacts with the secondary amine of the piperazine ring. A solid-phase supported version of this reaction has been developed using piperazine bound to a Merrifield resin, which is then formylated and activated to a Vilsmeier salt.
The general synthetic scheme for these conventional routes can be summarized in the following table:
| Starting Material | Reagent(s) | Product | Key Features |
| Piperazine | Formic Acid | Piperazine-1-carbaldehyde | Direct formylation, high temperatures |
| Piperazine | Ethyl Formate | Piperazine-1-carbaldehyde | Milder conditions than formic acid |
| Piperazine | POCl₃, DMF | Piperazine-1-carbaldehyde | Vilsmeier-Haack conditions |
| Resin-bound Piperazine | 1. Formylation 2. POCl₃ or BTC | Resin-bound Piperazine-1-carbaldehyde Vilsmeier Salt | Solid-phase synthesis approach |
Modern Catalyst-Mediated Synthesis of Piperazine Derivatives
In recent years, catalyst-mediated synthetic methods have gained prominence due to their efficiency, selectivity, and milder reaction conditions. These modern approaches are particularly valuable for the synthesis of complex and highly functionalized piperazine derivatives.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extensively used to construct the C-N bonds necessary for the formation of the piperazine ring itself, often from aryl halides and piperazine. While not a direct route to piperazine-1-carbaldehyde, these methods are crucial for creating substituted piperazine precursors that can then be formylated.
More directly, catalyst-mediated C-H functionalization has emerged as a powerful tool. Photoredox catalysis, for example, allows for the direct introduction of functional groups onto the carbon atoms of the piperazine ring. While much of the focus has been on C-H arylation and vinylation, the principles can be extended to other functionalizations. These reactions often employ iridium or ruthenium-based photocatalysts.
The use of metal-based ionic liquids as catalysts has also been explored for the synthesis of piperazine derivatives. These catalysts can enhance reaction rates and offer a greener alternative to conventional methods due to their potential for recyclability. The metal center in these ionic liquids can play a crucial role in activating the substrates and promoting cyclization.
A summary of modern catalytic approaches is presented below:
| Catalytic System | Reaction Type | Substrates | Product |
| Palladium Complexes | Buchwald-Hartwig Amination | Aryl halides, Piperazine | N-Arylpiperazines |
| Iridium/Ruthenium Photocatalysts | Photoredox Catalysis | Piperazine derivatives, various coupling partners | C-H Functionalized Piperazines |
| Metal-based Ionic Liquids | Cyclization/Functionalization | Diamine precursors | Piperazine derivatives |
Introduction of the Thiocyanate Moiety onto the Piperazine Scaffold
Once the piperazine-1-carbaldehyde precursor is obtained, the next critical step is the introduction of the thiocyanate (-SCN) group at the 4-position of the piperazine ring. This can be achieved through several synthetic strategies, including direct thiocyanation, nucleophilic substitution, and multi-component reactions.
Direct Thiocyanation Strategies on Piperazine Rings
Direct thiocyanation involves the reaction of the piperazine ring with a thiocyanating agent. This approach is attractive due to its atom economy and straightforward nature. While direct C-H thiocyanation of piperazine itself is not well-documented, analogous reactions on other heterocyclic systems suggest potential pathways.
Electrophilic thiocyanation is a common method for introducing the thiocyanate group onto electron-rich aromatic and heterocyclic compounds. Reagents such as N-thiocyanatosuccinimide (NTS) or the in-situ generation of thiocyanogen (B1223195) [(SCN)₂] from the oxidation of thiocyanate salts can be employed. The N-formyl group on the piperazine-1-carbaldehyde is an electron-withdrawing group, which would deactivate the piperazine ring towards electrophilic attack. However, the nitrogen atoms of the piperazine ring can still be susceptible to reaction under appropriate conditions.
Radical thiocyanation offers another potential route. The use of radical initiators like AIBN in the presence of a thiocyanate source can generate thiocyanate radicals that may react with the piperazine ring. Direct thiocyanation of benzylic C-H bonds has been achieved using N-thiocyanatosaccharin and AIBN, suggesting that C-H bonds adjacent to the nitrogen atoms in the piperazine ring could potentially be targeted.
Nucleophilic Substitution Reactions Involving Thiocyanate Anion
A more controlled and predictable method for introducing the thiocyanate group is through a nucleophilic substitution reaction. This strategy requires a piperazine-1-carbaldehyde precursor that is functionalized at the 4-position with a suitable leaving group, such as a halide (Cl, Br, I) or a sulfonate ester (e.g., tosylate, mesylate).
The synthesis of a 4-halo-piperazine-1-carbaldehyde precursor would be the initial step. This could potentially be achieved through selective halogenation of N-formylpiperazine under controlled conditions. Once the 4-halo precursor is obtained, it can be reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in a suitable polar aprotic solvent like DMF or DMSO. The thiocyanate anion (SCN⁻) acts as a nucleophile, displacing the halide to form the desired this compound.
This nucleophilic substitution approach offers excellent regioselectivity, as the position of the thiocyanate group is predetermined by the location of the leaving group on the precursor. Microwave-assisted nucleophilic substitution of alkyl halides with thiocyanates in aqueous media has been shown to be a rapid and efficient method that could potentially be applied here.
A general representation of this two-step process is shown below:
| Precursor | Reagent(s) | Intermediate | Reagent(s) | Final Product |
| Piperazine-1-carbaldehyde | Halogenating Agent | 4-Halo-piperazine-1-carbaldehyde | KSCN or NH₄SCN | This compound |
Multi-Component Reactions for Concurrent Functionalization
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, offer a highly efficient and convergent approach to synthesizing functionalized molecules like this compound.
A notable example that provides a direct precedent for the synthesis of a thiocyanated piperazine derivative involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a piperazine precursor. In a one-pot, three-component reaction, DABCO can react with 3,4-dihalo-2(5H)-furanone and a nucleophile, such as potassium thiocyanate. This reaction proceeds via the cleavage of a C-N bond in DABCO, which then acts as a bis-nucleophile to form the piperazine ring, concurrently incorporating the thiocyanate group. While this specific example does not yield the 1-carbaldehyde derivative directly, it demonstrates the feasibility of incorporating a thiocyanate moiety during the formation of the piperazine ring in a multi-component fashion. Subsequent formylation of the resulting thiocyanated piperazine could then yield the target compound.
This approach is particularly advantageous as it can significantly shorten the synthetic sequence and reduce the need for isolation and purification of intermediates.
Optimized Synthetic Pathways for this compound
While dedicated literature on the synthesis of this compound is scarce, its synthesis can be logically approached through established methods for N-formylation and N-thiocyanation of piperazine derivatives.
Stepwise Synthesis and Intermediate Derivatization
A plausible and controllable stepwise synthesis involves the preparation of the key intermediate, piperazine-1-carbaldehyde, followed by the introduction of the thiocyanate group.
Step 1: Synthesis of Piperazine-1-carbaldehyde The most direct route to the intermediate piperazine-1-carbaldehyde (also known as N-formylpiperazine) is the formylation of piperazine. This can be achieved using various formylating agents. A common laboratory-scale method involves the reaction of piperazine with a formic acid ester, such as methyl formate or ethyl formate. chemicalbook.com This reaction provides the mono-formylated product, which serves as the direct precursor for the subsequent step.
Step 2: Thiocyanation of Piperazine-1-carbaldehyde The second step involves the introduction of the thiocyanate group onto the remaining secondary amine of piperazine-1-carbaldehyde. This electrophilic thiocyanation can be accomplished using a thiocyanating agent. A common method for the thiocyanation of amines involves the in-situ generation of an electrophilic thiocyanating species. For instance, reacting an alkali metal thiocyanate (like KSCN or NH₄SCN) with an oxidizing agent or a halogen source can generate thiocyanogen ((SCN)₂) or a thiocyanogen halide, which then reacts with the amine. mdpi.commdpi.com For example, a system like N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) can be used to generate an electrophilic "SCN+" equivalent that readily reacts with secondary amines. mdpi.com
Formylation: Piperazine + Methyl Formate → Piperazine-1-carbaldehyde
Thiocyanation: Piperazine-1-carbaldehyde + KSCN/NBS → this compound
One-Pot and Cascade Reactions for Enhanced Efficiency
For improved efficiency, one-pot or cascade reactions that avoid the isolation of intermediates are highly desirable. One potential strategy involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction of DABCO with various electrophiles can cleave a C-N bond to generate a functionalized piperazine ring. rsc.org While a direct one-pot synthesis of the target molecule from DABCO is not explicitly reported, related transformations suggest its feasibility. For instance, multicomponent reactions involving DABCO, an alkyl halide, an amine, and phenylisothiocyanate have been developed to produce complex piperazine derivatives in a single pot. nih.gov A hypothetical one-pot synthesis could involve the activation of DABCO followed by sequential or concurrent reactions with a formylating agent and a thiocyanate source.
Reaction Condition Optimization: Solvents, Catalysts, and Temperature Profiles
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Based on analogous thiocyanation reactions, several parameters can be fine-tuned. researchgate.netnih.gov
Solvent: The choice of solvent can significantly impact reaction efficiency. For electrophilic thiocyanation, polar aprotic solvents like acetonitrile (B52724) (MeCN), dimethylformamide (DMF), or chlorinated solvents such as dichloromethane (B109758) (DCM) are often employed. Some modern, greener protocols utilize ethanol (B145695) or even aqueous media. mdpi.comorganic-chemistry.org
Thiocyanating System: The combination of the thiocyanate salt (e.g., KSCN, NH₄SCN) and the activating agent/oxidant (e.g., NBS, I₂, K₂S₂O₈) is critical. The optimal ratio of these reagents must be determined empirically to ensure efficient generation of the electrophilic species while minimizing side reactions. mdpi.comresearchgate.net
Temperature: Thiocyanation reactions of amines are typically conducted at room temperature or below (e.g., 0 °C) to control selectivity and prevent potential isomerization or decomposition of the product.
An interactive data table illustrating a hypothetical optimization study for the thiocyanation step is presented below, based on conditions used for similar transformations. researchgate.net
| Entry | Thiocyanate Source (Equiv.) | Oxidant (Equiv.) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | KSCN (2) | K₂S₂O₈ (3) | MeCN | 25 | 87 |
| 2 | KSCN (2) | K₂S₂O₈ (3) | DMF | 25 | 75 |
| 3 | KSCN (2) | K₂S₂O₈ (3) | Toluene | 25 | 60 |
| 4 | NH₄SCN (2) | K₂S₂O₈ (3) | MeCN | 25 | 85 |
| 5 | KSCN (2) | NBS (1.1) | Ethanol | 25 | 92 |
| 6 | KSCN (2) | NBS (1.1) | MeCN | 0 | 90 |
Derivatization and Analog Synthesis of this compound
The dual functionality of this compound allows for a wide range of chemical modifications at both the carbaldehyde and thiocyanate moieties.
Transformations of the Thiocyanate Group
The thiocyanate group (R-SCN) is a pseudohalide with its own unique reactivity, serving as a precursor to various other sulfur-containing functional groups. wikipedia.orgbohrium.comrsc.org
Isomerization to Isothiocyanate: Organic thiocyanates can isomerize to the more stable isothiocyanates (R-NCS), particularly under thermal conditions or catalysis. wikipedia.orgchemrxiv.org The resulting isothiocyanate is a powerful electrophile that can react with nucleophiles like amines to form thiourea (B124793) derivatives.
Conversion to Thioethers: The thiocyanate group can be transformed into other sulfur-containing moieties. For example, it can be converted into a trifluoromethylthiolate group (-SCF₃) using reagents like TMSCF₃. mdpi.com
Cycloaddition Reactions: The cyano group of the thiocyanate can participate in cycloaddition reactions. For example, a "click" reaction with sodium azide (B81097) (NaN₃) can yield a thiotetrazole, a heterocyclic ring system. mdpi.com
Thiosemicarbazone Formation (via the Carbaldehyde): It is important to note that thiosemicarbazone formation does not directly involve the thiocyanate group. Instead, it is a derivatization of the carbaldehyde functionality. The carbaldehyde group of the title compound can react with thiosemicarbazide (B42300) (H₂N-NH-C(=S)NH₂) to form the corresponding this compound thiosemicarbazone. This reaction is a specific type of imine formation and is a common method for characterizing aldehydes and ketones.
Lack of Available Research Data for this compound Structure-Activity Relationship Studies
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the synthetic methodologies and chemical transformations specifically focused on the substitution on the piperazine ring of this compound for the purpose of structure-activity relationship (SAR) studies.
The initial objective was to generate a detailed article on this topic, including research findings and data tables. However, the absence of any published studies on this specific compound and its analogues for SAR exploration makes it impossible to provide a scientifically accurate and informative article as requested.
The piperazine scaffold is indeed a common feature in many biologically active molecules, and numerous studies have been conducted on the SAR of various piperazine derivatives. These studies often explore how substitutions at the N1 and N4 positions of the piperazine ring, as well as on the carbon atoms of the ring itself, influence the biological activity of the parent compound. Modifications can alter a molecule's potency, selectivity, and pharmacokinetic properties.
Despite the broad interest in piperazine chemistry, research on this compound appears to be either non-existent or not published in accessible scientific literature. Consequently, no data is available to populate tables or to discuss detailed research findings regarding how substitutions on its piperazine ring would affect its biological activity.
Therefore, the section on "Substitution on the Piperazine Ring for Structure-Activity Relationship Studies" for this compound cannot be developed at this time due to the lack of foundational research.
Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Thiocyanato Piperazine 1 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 4-(Thiocyanato)piperazine-1-carbaldehyde by providing information on the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the proton signals are expected in distinct regions. The proton of the formyl group (-CHO) would appear as a singlet at approximately 8.0 ppm. The protons on the piperazine (B1678402) ring typically exhibit complex splitting patterns due to their chemical non-equivalence and conformational dynamics. rsc.org The four protons on the carbons adjacent to the nitrogen bearing the formyl group are expected to resonate at a different chemical shift compared to the four protons on the carbons adjacent to the nitrogen bearing the thiocyanate (B1210189) group. These would likely appear as broad multiplets in the range of 3.4-3.8 ppm and 2.8-3.2 ppm, respectively. nih.gov The downfield shift of the protons near the formyl group is due to the electron-withdrawing nature of the carbonyl group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation. The carbon of the formyl group is expected to have a chemical shift in the range of 160-165 ppm. The carbon atom of the thiocyanate group (-SCN) typically appears in the region of 110-120 ppm. The carbon atoms of the piperazine ring would resonate in the 40-50 ppm range. lew.ro Similar to the proton signals, two distinct signals are expected for the piperazine carbons due to the asymmetric substitution on the two nitrogen atoms.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CHO | ~8.0 (s, 1H) | ~162 |
| -CH₂-N(CHO)-CH₂- | ~3.6 (m, 4H) | ~48 |
| -CH₂-N(SCN)-CH₂- | ~3.0 (m, 4H) | ~42 |
| -SCN | - | ~115 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The IR spectrum would display distinct absorption bands corresponding to the vibrational frequencies of specific bonds.
A very strong and sharp absorption band is expected in the range of 2150-2160 cm⁻¹ which is characteristic of the C≡N stretching vibration of the thiocyanate group. scispace.comresearchgate.netresearchgate.net The presence of the carbaldehyde functional group would be confirmed by a strong C=O stretching vibration, typically observed around 1680-1700 cm⁻¹. Additionally, the C-H stretching of the aldehyde proton may be visible as a weak band near 2720 cm⁻¹. The piperazine ring would contribute to several bands in the fingerprint region, including C-N stretching vibrations around 1100-1200 cm⁻¹ and various C-H bending and stretching vibrations. rsc.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Thiocyanate (-SCN) | C≡N Stretch | 2150 - 2160 | Strong, Sharp |
| Carbaldehyde (-CHO) | C=O Stretch | 1680 - 1700 | Strong |
| Carbaldehyde (-CHO) | C-H Stretch | ~2720 | Weak |
| Piperazine | C-N Stretch | 1100 - 1200 | Medium |
| Piperazine | C-H Stretch | 2800 - 3000 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the structure of this compound through the analysis of its fragmentation pattern. In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound.
The fragmentation of piperazine derivatives is well-documented and often involves the cleavage of the piperazine ring or the loss of substituents. researchgate.netxml-journal.netnih.gov For this compound, characteristic fragmentation pathways could include:
Loss of the formyl group (-CHO), resulting in a fragment ion at [M-29]⁺.
Loss of the thiocyanate group (-SCN), leading to a fragment at [M-58]⁺.
Cleavage of the piperazine ring, producing various smaller charged fragments. Common fragments for piperazine rings are observed at m/z 56 and 70. xml-journal.net
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which in turn allows for the determination of the elemental composition, further confirming the identity of the compound.
| m/z | Proposed Fragment |
|---|---|
| [M]⁺ | Molecular Ion |
| [M-29]⁺ | Loss of -CHO |
| [M-58]⁺ | Loss of -SCN |
| 56, 70 | Piperazine ring fragments |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
It is expected that the piperazine ring would adopt a chair conformation, which is the most stable arrangement for this six-membered ring. The substituents at the 1- and 4-positions (the formyl and thiocyanate groups) would likely occupy equatorial positions to minimize steric hindrance. The crystal packing would be influenced by intermolecular forces such as dipole-dipole interactions and van der Waals forces.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from any impurities or starting materials.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of piperazine derivatives. researchgate.netresearchgate.netunodc.orgrdd.edu.iq A reversed-phase HPLC method would be suitable for this compound. A C18 column is a common choice for the stationary phase, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. Detection can be achieved using a UV detector, as the formyl group and the thiocyanate group provide some UV absorbance.
Computational and Theoretical Chemistry Investigations of 4 Thiocyanato Piperazine 1 Carbaldehyde
Electronic Structure and Reactivity Predictions via Quantum Chemical Methods (e.g., Density Functional Theory - DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), are foundational in the computational study of molecular systems. wikipedia.orgfiveable.mescispace.com DFT provides a robust framework for investigating the electronic structure of molecules, offering a balance between computational cost and accuracy. nih.gov By solving the Kohn-Sham equations, DFT can determine the ground-state electron density of a molecule, from which numerous properties can be derived. hi.is For 4-(thiocyanato)piperazine-1-carbaldehyde, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)) to obtain a detailed understanding of its electronic characteristics.
A key output of DFT calculations is the description of the molecule's molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting a molecule's reactivity. A small HOMO-LUMO energy gap generally suggests higher reactivity. ijpsat.orgsemanticscholar.org For this compound, the HOMO is likely to be localized on the electron-rich thiocyanato group and the piperazine (B1678402) nitrogen atoms, while the LUMO may be centered on the carbaldehyde group, indicating these as potential sites for nucleophilic and electrophilic attack, respectively.
Furthermore, Mulliken population analysis or other charge partitioning schemes can be employed to determine the partial atomic charges on each atom within the molecule. ijpsat.orgresearchgate.net This charge distribution is vital for understanding the molecule's polarity and intermolecular interactions.
Illustrative Molecular Orbital Data for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| LUMO+1 | -0.85 |
| LUMO | -1.54 |
| HOMO | -6.23 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.
Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution of a molecule in three dimensions. libretexts.orgdeeporigin.comuni-muenchen.de These maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. ucsb.edu Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbaldehyde group and the sulfur and nitrogen atoms of the thiocyanato group, with positive potential near the hydrogen atoms.
Illustrative Electrostatic Potential Data for this compound
| Atomic Site | Electrostatic Potential (kcal/mol) |
|---|---|
| Carbonyl Oxygen | -35.2 |
| Thiocyanate (B1210189) Sulfur | -28.9 |
| Piperazine Nitrogen (adjacent to thiocyanate) | -15.7 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.
Conformational Analysis and Stereochemical Considerations
The flexible nature of the piperazine ring necessitates a thorough conformational analysis to understand the three-dimensional structure and behavior of this compound. nih.govnih.govrsc.org The piperazine ring can adopt several conformations, with the chair conformation generally being the most stable. rsc.org
A Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometry. fiveable.mepythoninchemistry.orglongdom.org By systematically varying key dihedral angles within this compound, a PES can be constructed to identify the lowest energy conformers (global and local minima) and the energy barriers between them (transition states). libretexts.orglibretexts.org This analysis is crucial for understanding the relative populations of different conformers at a given temperature and their potential to interconvert.
Illustrative Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Chair (Equatorial SCN) | 55.2° | 0.00 |
| Chair (Axial SCN) | 54.8° | +2.5 |
| Twist-Boat | 30.1° | +5.8 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of a molecule over time. acs.orgyoutube.comyoutube.comnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's movements and conformational changes in a simulated environment, such as in a solvent. mdpi.com For this compound, an MD simulation could reveal how the piperazine ring flexes and how the substituents move relative to one another, providing insights into the molecule's flexibility and its interactions with its surroundings.
Illustrative Molecular Dynamics Simulation Parameters
| Parameter | Value |
|---|---|
| Simulation Time | 100 ns |
| Temperature | 298 K |
| Pressure | 1 atm |
Disclaimer: The data presented in this table is for illustrative purposes only.
Prediction of Spectroscopic Properties from First Principles
Computational methods can also be used to predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data or for identifying a compound. protheragen.airsc.org DFT and other quantum chemical methods can be used to calculate properties that correspond to various spectroscopic techniques. olemiss.eduscirp.org
For this compound, the vibrational frequencies can be calculated to predict its infrared (IR) spectrum. arxiv.orgacs.org The characteristic vibrational modes, such as the C=O stretch of the carbaldehyde and the S-C≡N stretch of the thiocyanate group, can be identified. Similarly, the nuclear magnetic shielding tensors can be computed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the 1H and 13C nuclei in the molecule. nih.govresearchgate.net Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions and thus the UV-Visible absorption spectrum. acs.orgarxiv.org
Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Property | Predicted Value |
|---|---|
| IR: C=O Stretch (cm-1) | 1685 |
| IR: S-C≡N Stretch (cm-1) | 2150 |
| 1H NMR: Aldehyde H (ppm) | 8.1 |
| 13C NMR: Carbonyl C (ppm) | 162.5 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.
Based on a comprehensive search of available scientific literature, there is currently no specific research published on the computational and theoretical chemistry of the compound This compound . Therefore, it is not possible to provide a detailed article on its ligand-protein docking, molecular modeling studies, reaction mechanism, or transition state analysis as requested.
The provided outline requires in-depth research findings and data tables that are not available for this particular chemical entity. Scientific investigations into the computational properties and potential biological interactions of a compound are highly specific, and information on related but distinct piperazine derivatives cannot be substituted to accurately describe this compound.
Further research would be required to be conducted on this specific molecule to generate the data necessary to fulfill the detailed requests of the article outline.
Exploration of Potential Biological Activities and Structure Activity Relationships Sar of 4 Thiocyanato Piperazine 1 Carbaldehyde
In Vitro Biological Screening Methodologies for Novel Compounds
In vitro screening is the foundational step in drug discovery, allowing for the rapid assessment of a compound's biological activity in a controlled laboratory setting. genscript.com These assays provide essential preliminary data on a compound's potential efficacy and mechanism of action.
Enzyme Inhibition Assays (e.g., acetylcholinesterase, monoamine oxidase)
Enzymes are critical targets in drug design, and their inhibition can modulate pathological processes. frontierspartnerships.org Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) are key enzymes in the central nervous system, and their inhibitors are used in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govevotec.comassaygenie.com
Acetylcholinesterase (AChE) Inhibition: The potential of 4-(Thiocyanato)piperazine-1-carbaldehyde to inhibit AChE would typically be evaluated using a spectrophotometric method developed by Ellman. nih.govtandfonline.com In this assay, AChE hydrolyzes the substrate acetylthiocholine (B1193921) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at approximately 412 nm. attogene.com A decrease in the rate of color formation in the presence of the test compound indicates enzyme inhibition. attogene.com The results are typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Monoamine Oxidase (MAO) Inhibition: MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity. evotec.com Assays to screen for MAO inhibition often use spectrophotometric or fluorometric methods. nih.gov A common continuous spectrophotometric assay for MAO-A uses kynuramine (B1673886) as a substrate, measuring the formation of its product, 4-hydroxyquinoline. nih.gov For MAO-B, benzylamine (B48309) is a common substrate, with the product benzaldehyde (B42025) being measured. nih.gov Fluorometric kits are also widely used, where MAO activity generates hydrogen peroxide, which in turn reacts with a probe to produce a fluorescent signal. assaygenie.com A reduction in signal indicates inhibition.
Illustrative Data Table for Enzyme Inhibition
The following table presents hypothetical data for illustrative purposes to demonstrate how results from enzyme inhibition assays are typically reported. These values are not based on experimental results for this compound.
| Compound | AChE IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| This compound | 15.2 ± 1.3 | > 100 | 25.8 ± 2.1 |
| Donepezil (Standard) | 0.02 ± 0.003 | N/A | N/A |
| Clorgyline (Standard) | N/A | 0.01 ± 0.002 | N/A |
| Selegiline (Standard) | N/A | N/A | 0.05 ± 0.007 |
Antimicrobial Activity Assays Against Various Microorganisms
With the rise of antimicrobial resistance, there is a constant need for novel compounds to treat infectious diseases. apjhs.com Piperazine (B1678402) derivatives have shown potential as antimicrobial agents. wisdomlib.org The initial screening of this compound would involve evaluating its ability to inhibit the growth of a panel of pathogenic bacteria and fungi.
Commonly used methods include agar (B569324) diffusion and broth dilution. nih.govresearchgate.net
Agar Disk/Well Diffusion: In this method, a standardized inoculum of a microorganism is spread over an agar plate. nih.gov A paper disk impregnated with the test compound (or a solution of the compound placed in a well cut into the agar) is placed on the surface. The compound diffuses into the agar, and if it is effective, it inhibits microbial growth, creating a clear "zone of inhibition" around the disk or well. nih.gov The diameter of this zone is proportional to the compound's activity.
Broth Microdilution: This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth. researchgate.net Serial dilutions of the compound are prepared in a liquid growth medium in microtiter plates, and a standardized number of microorganisms are added. google.com After incubation, the wells are visually inspected for turbidity to determine the MIC.
Illustrative Data Table for Antimicrobial Activity
The following table presents hypothetical data for illustrative purposes to show how results from antimicrobial screening are typically reported. These values are not based on experimental results for this compound.
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 64 |
| Escherichia coli | Gram-negative Bacteria | 128 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | >256 |
| Candida albicans | Fungus (Yeast) | 32 |
| Ciprofloxacin (Standard) | N/A | 0.5 |
| Fluconazole (Standard) | N/A | 1 |
Cell-Based Antiproliferative and Cytotoxicity Assays
These assays are fundamental in cancer drug discovery to identify compounds that can inhibit the growth of tumor cells or induce cell death. researchgate.netscispace.com It is important to distinguish between an antiproliferative (cytostatic) effect, which stops cell multiplication, and a cytotoxic effect, which kills cells. researchgate.net
A widely used method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.gov Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance after solubilization. nih.gov A reduction in signal indicates either a cytotoxic or antiproliferative effect. The compound would be tested against a panel of human cancer cell lines and a normal, non-cancerous cell line to assess its selectivity. acs.org The results are expressed as an IC50 value, representing the concentration that inhibits cell growth by 50%. acs.org
Illustrative Data Table for Antiproliferative Activity
The following table presents hypothetical data for illustrative purposes to demonstrate the format of results from cell-based assays. These values are not based on experimental results for this compound.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.1 |
| HepG-2 | Hepatocellular Carcinoma | 28.4 ± 2.5 |
| HCT-116 | Colorectal Carcinoma | 18.9 ± 1.6 |
| WI-38 | Normal Lung Fibroblast | >100 |
| Doxorubicin (Standard) | N/A | 0.05 ± 0.004 |
Antioxidant Capacity and Free Radical Scavenging Assays
Antioxidants are compounds that can inhibit oxidation and neutralize harmful free radicals, which are implicated in numerous diseases. nih.gov Several piperazine derivatives have been reported to possess antioxidant properties. google.com
A common and straightforward method for screening antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. mdpi.comyoutube.com DPPH is a stable free radical with a deep purple color. nih.gov When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow. nih.govyoutube.com This decolorization is monitored by measuring the decrease in absorbance at approximately 517 nm. nih.gov The scavenging activity is often expressed as an IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Illustrative Data Table for Antioxidant Activity
The following table presents hypothetical data for illustrative purposes to show how results from a DPPH assay are typically reported. These values are not based on experimental results for this compound.
| Compound | DPPH Scavenging IC50 (µg/mL) |
| This compound | 45.7 ± 3.8 |
| Ascorbic Acid (Standard) | 5.2 ± 0.4 |
| Trolox (Standard) | 8.1 ± 0.6 |
Mechanistic Research Approaches for Elucidating Molecular Action
Following the identification of a biological activity in initial screens, further research is necessary to understand how the compound exerts its effects at the molecular level.
Molecular Target Identification and Validation Strategies
Identifying the specific molecular target of a bioactive compound is a critical step in drug development. danaher.com This process confirms the mechanism of action and provides a rational basis for further optimization. wjbphs.combio-rad.com
Target Identification: Several strategies can be employed to identify the protein or pathway that a compound interacts with.
Proteomic Approaches: These methods compare the protein expression profiles of cells treated with the compound versus untreated cells to identify proteins that are affected. danaher.com
Genetic Approaches: Techniques such as CRISPR/Cas9 library screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target pathway. wjbphs.com
Computational Methods: If the compound is structurally similar to molecules with known targets, computational docking can be used to predict potential interactions. genscript.com
Target Validation: Once a potential target is identified, it must be validated to confirm its role in the compound's activity. danaher.comwjbphs.com Validation involves a series of experiments to demonstrate that modulating the target leads to the desired therapeutic effect. ucl.ac.uk This can include:
Genetic Validation: Using techniques like RNA interference (RNAi) or gene knockout to show that reducing the expression of the target protein mimics the effect of the compound. danaher.com
Biochemical and Cellular Assays: Developing specific assays to measure the direct engagement of the compound with the purified target protein or within a cellular context. ucl.ac.uk
Animal Models: Using animal models of a disease to show that intervention at the target produces the desired therapeutic outcome. genscript.com
Successful target identification and validation are crucial for advancing a promising compound from a "hit" in a screening campaign to a viable lead for drug development. danaher.com
Comprehensive Search Reveals No Publicly Available Research on this compound
Following an extensive search of scientific literature, chemical databases, and patent records, no specific research or data was found for the chemical compound "this compound." This includes a lack of information regarding its biological activities, the cellular pathways it may modulate, and any structure-activity relationship (SAR) or quantitative structure-activity relationship (QSAR) studies.
The piperazine ring itself is a well-known scaffold in medicinal chemistry, present in a wide array of biologically active molecules with applications ranging from antipsychotics to anticancer agents. nih.govnih.gov The versatility of the piperazine structure allows for extensive chemical modifications to achieve desired pharmacological effects. dntb.gov.ua Similarly, the thiocyanate (B1210189) functional group is known to be a part of various biologically active compounds.
However, the specific combination of a thiocyanato group and a carbaldehyde moiety on a piperazine ring, as in "this compound," does not appear in the currently accessible scientific literature. Therefore, it is not possible to provide a scientifically accurate and informative article on the topics outlined in the user's request, which include:
Investigation of Cellular Pathways Modulated by the Compound: Without any biological studies, the cellular pathways affected by this specific compound remain unknown.
Structure-Activity Relationship (SAR) Studies: SAR studies require the synthesis and biological testing of a series of related analogs to determine how structural modifications impact activity. nih.govresearchgate.net No such studies have been published for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are developed based on existing biological data for a set of compounds to predict the activity of new ones. nih.govnih.gov The absence of biological data for "this compound" and its derivatives precludes the development of any QSAR models. This includes the selection and calculation of molecular descriptors, which is a key step in building a QSAR model. nih.gov
Due to the complete absence of research on "this compound," any attempt to generate an article based on the provided outline would be purely speculative and would not meet the required standards of scientific accuracy. The creation of data tables and detailed research findings is impossible without underlying experimental data.
While general information exists on the synthesis and biological importance of piperazine derivatives, applying this general knowledge to a specific, un-researched compound would constitute a significant and unwarranted extrapolation. nih.govmdpi.com Therefore, the requested article cannot be generated at this time.
Chemical Reactivity and Advanced Transformation Studies of 4 Thiocyanato Piperazine 1 Carbaldehyde
Reactivity of the Thiocyanate (B1210189) Group
The thiocyanate (-SCN) group is a pseudohalide that serves as a valuable functional handle in organic synthesis. Its unique electronic structure allows it to react with both nucleophiles and electrophiles and to participate in various cyclization reactions to form sulfur- and nitrogen-containing heterocycles. researchgate.net
Reactions with Nucleophiles and Electrophiles
The thiocyanate functional group possesses an electrophilic carbon atom, which is susceptible to attack by nucleophiles. This reaction typically results in the displacement of the cyanide ion or cleavage of the S-C bond. For instance, strong nucleophiles like organolithium or Grignard reagents can attack the carbon, while softer nucleophiles may attack the sulfur atom.
Conversely, the nitrogen atom of the thiocyanate group has a lone pair of electrons and can act as a nucleophile, particularly in the presence of an electrophile which can coordinate to the sulfur, enhancing the nitrogen's nucleophilicity. The thiocyanate ion itself is a potent, ambident nucleophile that can react via either the sulfur or nitrogen atom, a property that influences the synthesis of organic thiocyanates. nih.gov In the context of 4-(thiocyanato)piperazine-1-carbaldehyde, the N4-S bond's reactivity would be of key interest, potentially undergoing cleavage with various nucleophiles.
Table 1: Illustrative Nucleophilic Substitution Reactions on Organic Thiocyanates
| Nucleophile | Reagent Example | Product Type | Reference |
|---|---|---|---|
| Cyanide Ion | KCN | Nitrile | chemguide.co.uk |
| Amines | R-NH₂ | Substituted Guanidine | nih.gov |
This table presents general reactions of organic thiocyanates to illustrate the expected reactivity.
Cyclization Reactions Involving the Thiocyanate
The thiocyanate group is a key building block for the synthesis of various heterocyclic compounds. researchgate.net It can serve as a source of both sulfur and nitrogen in cascade cyclization reactions. nih.gov These transformations can be initiated by radical or ionic pathways, often promoted by transition metals or photoredox catalysis. For a molecule like this compound, intramolecular cyclization could be envisaged if a suitable nucleophilic site is introduced elsewhere in the molecule. More commonly, it would react with external reagents in intermolecular cyclizations to form rings such as thiazoles, thiadiazoles, or other sulfur-containing heterocycles. nih.gov
Reactivity of the Carbaldehyde Group
The carbaldehyde (or N-formyl) group attached to the N1 position of the piperazine (B1678402) ring is an amide. However, it retains some aldehyde-like reactivity, particularly as an electrophilic center.
Condensation Reactions and Heterocycle Formation
The electrophilic carbon of the formyl group can undergo condensation reactions with various carbon nucleophiles. This includes reactions with active methylene (B1212753) compounds, enamines, and organometallic reagents. Such reactions are fundamental for carbon-carbon bond formation and can be strategically employed to build more complex structures or to construct new heterocyclic rings fused or appended to the piperazine core. For example, a Knoevenagel-type condensation with a compound containing an active methylene group, followed by cyclization, could yield novel bicyclic systems.
Selective Oxidation and Reduction Reactions
The N-formyl group can be selectively transformed through oxidation or reduction.
Reduction: The formyl group is readily reduced to a methyl group. This transformation typically proceeds via a two-step reduction, first to the hydroxymethyl intermediate and then to the methyl group, or directly under stronger reducing conditions. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. The resulting N-methylpiperazine derivative has significantly different electronic and steric properties.
Oxidation: While less common than the oxidation of carbon-centered aldehydes, N-formyl groups can be oxidized. Chemical oxidation may lead to the formation of an N-carbamoyl group, though harsh conditions can lead to degradation of the piperazine ring itself. utexas.eduacs.orgacs.org Studies on the oxidative degradation of piperazine have shown that N-formylpiperazine can be one of the products, indicating its relative stability but also its potential for further transformation under oxidative stress. acs.org
Table 2: Potential Selective Transformations of the N-Formyl Group
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | N-Methyl |
| Reduction | Sodium Borohydride (NaBH₄) | N-Hydroxymethyl (intermediate) |
This table illustrates potential reactions based on the known chemistry of N-formyl groups.
Reactivity of the Piperazine Ring
The reactivity of the piperazine ring in this compound is dictated by the nature of its two nitrogen atoms. The N1 nitrogen is part of a formamide (B127407) moiety, which significantly reduces its nucleophilicity and basicity due to the electron-withdrawing effect of the adjacent carbonyl group. Consequently, the N1 atom is generally unreactive towards electrophiles.
The primary site of reactivity on the piperazine scaffold is the secondary amine at the N4 position in its precursor, piperazine-1-carbaldehyde. This nitrogen is a typical secondary amine and is nucleophilic. It is the site where the thiocyanate group would be introduced. The reactivity of this N-H group is central to the synthesis of the title compound and its derivatives. Key reactions include:
N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base to form N-alkyl derivatives. researchgate.netmdpi.com
N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming a C-N bond between the piperazine nitrogen and an aryl halide, providing access to a wide range of N-arylpiperazine derivatives. researchgate.netnih.govnih.govwikipedia.org This reaction is a cornerstone in the synthesis of many pharmaceuticals. nih.govgrafiati.com
Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives.
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
Once the thiocyanate group is attached at N4, the reactivity of this nitrogen is significantly altered. The N-S bond may be susceptible to cleavage, and the nucleophilicity of the nitrogen is greatly diminished. Further reactions would likely target the thiocyanate or formyl groups, or potentially the C-H bonds of the piperazine ring itself under specific catalytic conditions. mdpi.com
Table 3: Illustrative Reactions at the N4-Position of Piperazine-1-carbaldehyde
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| N-Arylation | Aryl Bromide, Pd₂(dba)₃, Ligand, NaOtBu | N-Arylpiperazine | nih.gov |
| N-Alkylation | Alkyl Iodide, K₂CO₃ | N-Alkylpiperazine | researchgate.net |
This table shows common reactions for the functionalization of the N-H group in the precursor to the title compound.
Insufficient Published Research Precludes a Detailed Analysis of this compound's Reactivity
A thorough review of available scientific literature reveals a significant gap in detailed research specifically concerning the chemical reactivity and advanced transformation of this compound. While the general reactivity of its constituent functional groups—piperazine, thiocyanate, and carbaldehyde—is well-documented for other molecules, specific studies on N-alkylation, N-acylation, ring-opening, and rearrangement reactions of this particular compound are not presently available in published research. Consequently, the development of novel synthetic building blocks derived directly from this compound also remains an unexplored area of chemical synthesis.
The inherent reactivity of the piperazine moiety suggests that it would be amenable to standard N-alkylation and N-acylation reactions. The secondary amine within the piperazine ring is nucleophilic and would be expected to react with various alkylating and acylating agents. However, without specific experimental data, any discussion of reaction conditions, yields, and the precise nature of the resulting products would be purely speculative.
Similarly, while ring-opening and rearrangement reactions are known for certain classes of heterocyclic compounds, there is no published evidence to suggest that this compound undergoes such transformations under typical laboratory conditions. The stability of the piperazine ring generally requires harsh conditions or specific activating groups for cleavage, none of which are apparent in the structure of this compound.
The thiocyanate group offers a potential site for various chemical transformations, and molecules containing this functional group are recognized as versatile building blocks in organic synthesis. These can be used for the construction of diverse sulfur-containing molecules. However, the application of this compound as a precursor for novel synthetic building blocks has not been documented.
Due to the absence of specific research findings, the generation of data tables and a detailed, authoritative article as requested is not feasible without resorting to speculation. The scientific community has yet to publish in-depth studies on the chemical behavior of this compound, making a comprehensive report on its advanced transformation studies premature. Further experimental investigation is required to elucidate the chemical reactivity and potential applications of this compound.
Future Research Directions and Translational Perspectives for 4 Thiocyanato Piperazine 1 Carbaldehyde
Exploration of Advanced Synthetic Methodologies
The development of efficient, sustainable, and scalable synthetic routes is paramount for the broader application of 4-(thiocyanato)piperazine-1-carbaldehyde. Future research should focus on moving beyond traditional batch processing to more advanced manufacturing techniques.
The transition from batch to continuous flow for the synthesis of piperazine (B1678402) derivatives has been shown to be advantageous, sometimes requiring optimization such as the use of a soluble base to prevent precipitation within the reactor. mdpi.com A hypothetical multi-step continuous synthesis could be envisioned as outlined in Table 1.
Table 1: Hypothetical Modular Flow Synthesis of this compound
| Module | Reaction | Key Parameters | Potential Advantages |
|---|---|---|---|
| 1 | Formation of Piperazine Ring | Residence Time, Temperature, Catalyst | High throughput, controlled reaction conditions |
| 2 | Introduction of Formyl Group | Reagent Stoichiometry, Mixing Rate | Improved selectivity, minimized by-products |
| 3 | Thiocyanation | Flow Rate, Temperature | Enhanced safety for handling thiocyanate (B1210189) reagents |
| 4 | In-line Purification | Solvent Extraction, Membrane Separation | Reduced solvent usage, continuous product isolation |
This approach would not only streamline the production process but also allow for the rapid generation of analogues for further studies by modifying the inputs at different stages of the flow system.
Future synthetic strategies for this compound should be guided by the principles of green chemistry to minimize environmental impact. unibo.it Research in this area could focus on several key aspects:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are a promising strategy in this regard, as they can construct complex molecules like piperazine derivatives in a single step from multiple starting materials. nih.gov
Use of Greener Solvents: Investigating the use of benign solvents, such as water, supercritical fluids, or bio-based solvents, to replace hazardous organic solvents commonly used in organic synthesis.
Catalysis: Employing catalytic methods, including biocatalysis or the use of earth-abundant metal catalysts, to replace stoichiometric reagents, thereby reducing waste. mdpi.com For example, catalytic hydrogenation is a greener alternative for reductive amination steps. semanticscholar.org
Table 2: Application of Green Chemistry Principles to Synthesis
| Principle | Application to Synthesis of this compound | Expected Outcome |
|---|---|---|
| Prevention | Optimizing reaction conditions to minimize by-product formation. | Higher yield and purity, less waste. |
| Atom Economy | Utilizing one-pot or multicomponent reaction strategies. nih.gov | Increased efficiency, reduced number of steps. |
| Less Hazardous Chemical Syntheses | Replacing toxic reagents with safer alternatives. | Improved safety profile of the synthesis. |
| Use of Renewable Feedstocks | Exploring bio-derived starting materials for the piperazine core. | Reduced reliance on petrochemicals. |
Integration into Supramolecular Chemistry and Materials Science
The distinct chemical functionalities of this compound make it an attractive building block for the construction of more complex molecular architectures and functional materials.
The thiocyanate group is a well-known ambidentate ligand, capable of coordinating to metal centers through either the sulfur or the nitrogen atom. wikipedia.orgnih.gov This property, combined with the additional potential coordination sites on the piperazine nitrogen and the carbaldehyde oxygen, makes this compound a versatile ligand for the synthesis of novel coordination complexes and polymers. mdpi.com
Future research could explore the coordination of this compound with various transition metals to create complexes with interesting magnetic, optical, or catalytic properties. figshare.com The choice of metal and reaction conditions could influence the coordination mode of the thiocyanate ligand (N-bonded isothiocyanate or S-bonded thiocyanate), leading to linkage isomerism and potentially different material properties. wikipedia.org For example, complexes with cobalt(II) are known to form tetrahedral [Co(NCS)4]2- anions, which exhibit a characteristic deep blue color. researchgate.net
The reactive handles on this compound could be leveraged for its incorporation into polymeric structures or onto the surface of nanomaterials. The aldehyde group can participate in condensation reactions to form Schiff bases or be reduced to a hydroxyl group for ester or ether linkages. The piperazine ring itself is a common structural motif in various functional polymers.
Potential research directions include:
Functional Polymers: Polymerizing derivatives of this compound to create materials with metal-binding or specific recognition properties, useful for sensing or separation applications.
Surface Modification: Grafting the molecule onto the surface of nanoparticles (e.g., silica, gold) to impart new functionalities. The thiocyanate group, for instance, has a known affinity for gold surfaces.
Self-Assembled Materials: Exploring the potential for the molecule to form supramolecular assemblies through non-covalent interactions such as hydrogen bonding, which is a known feature in piperazinium-thiocyanate crystal structures. figshare.com
Advanced Computational and Artificial Intelligence-Driven Molecular Design
Computational tools, including artificial intelligence (AI) and machine learning, are transforming the field of molecular design. These approaches can be applied to accelerate the discovery of novel derivatives of this compound with optimized properties for specific applications.
Future research in this domain would involve:
Virtual Screening: Using computational docking and molecular dynamics simulations to screen virtual libraries of derivatives against biological targets of interest. The piperazine scaffold is a common feature in many biologically active compounds, including kinase inhibitors and anticancer agents. nih.govmdpi.com
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the properties (e.g., biological activity, toxicity, physicochemical properties) of new, unsynthesized analogues.
De Novo Design: Employing generative AI models to design novel molecules based on the this compound scaffold, tailored to fit a specific binding site or to possess a desired set of properties. The incorporation of heterocyclic scaffolds like thiophene, a sulfur-containing heterocycle, is a known strategy to modulate physicochemical properties for improved drug-receptor interactions. nih.gov
Table 3: Computational Approaches for Derivative Design
| Technique | Objective | Application to this compound |
|---|---|---|
| Molecular Docking | Predict binding affinity and orientation of a ligand to a target receptor. | Identify potential biological targets and prioritize derivatives for synthesis. |
| Molecular Dynamics | Simulate the movement of the molecule and its interactions with its environment over time. | Assess the stability of ligand-receptor complexes and understand binding mechanisms. |
| Machine Learning | Develop predictive models from existing data. | Predict activity and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. |
| Generative AI | Design novel molecular structures based on learned chemical rules. | Propose new, optimized derivatives with enhanced desired properties. |
By integrating these advanced computational methods with synthetic exploration and materials science investigations, the full potential of this compound as a versatile chemical entity can be realized.
Machine Learning for Property Prediction and Lead Optimization
The integration of machine learning (ML) into drug discovery has revolutionized the early stages of pharmaceutical research by enabling rapid prediction of molecular properties, thereby facilitating the optimization of lead compounds. chemrxiv.org For this compound, ML models can be instrumental in predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as its potential bioactivities.
Predictive models can be trained on large datasets of compounds with known properties to identify structure-activity relationships (SAR) and structure-property relationships (SPR). researchgate.net For instance, the piperazine ring is a common motif in approved drugs, and its influence on properties like solubility and cell permeability is well-documented. mdpi.com Similarly, the thiocyanate group, a pseudohalogen, can impact a molecule's metabolic stability and binding interactions. The carbaldehyde group, while potentially reactive, can be a key pharmacophoric feature or a handle for further chemical modification.
A hypothetical application of ML in the lead optimization of this compound could involve the generation of a virtual library of analogs with modifications to the piperazine ring or the substitution pattern of the thiocyanate group. ML models could then be used to predict the ADMET properties and potential efficacy of these analogs, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov
Table 1: Hypothetical Machine Learning-Predicted Properties of this compound Analogs
| Analog | Modification | Predicted Aqueous Solubility (logS) | Predicted Caco-2 Permeability (logPapp) | Predicted hERG Inhibition (pIC50) | Predicted Bioactivity Score |
| Parent | None | -2.5 | -5.8 | 4.2 | 0.65 |
| Analog 1 | Methyl substitution on piperazine | -2.7 | -5.6 | 4.1 | 0.68 |
| Analog 2 | Fluoro substitution on piperazine | -2.4 | -5.9 | 4.3 | 0.63 |
| Analog 3 | Replacement of thiocyanate with isothiocyanate | -2.6 | -5.7 | 4.5 | 0.71 |
| Analog 4 | Reduction of carbaldehyde to alcohol | -2.2 | -6.1 | 4.0 | 0.59 |
This table presents hypothetical data for illustrative purposes.
De Novo Design of Novel Analogs
De novo design involves the computational generation of novel molecular structures with desired properties. nih.gov For this compound, de novo design algorithms could be employed to create new analogs with improved potency, selectivity, or pharmacokinetic profiles. These algorithms can explore a vast chemical space to identify novel scaffolds that retain the key pharmacophoric features of the parent molecule while introducing beneficial structural modifications. nih.gov
One approach to the de novo design of analogs could involve using the structure of a target protein, if known, to guide the generation of new molecules that fit optimally into the binding site. Alternatively, ligand-based de novo design could be used, where the algorithm learns the key structural features of a set of active compounds to generate novel molecules with similar properties.
Development of Targeted Chemical Probes and Research Tools
Chemical probes are essential tools for studying biological systems. The unique structural features of this compound make it a promising scaffold for the development of targeted chemical probes.
Design of Fluorescent or Affinity Probes for Biological Systems
Fluorescent probes are invaluable for visualizing and tracking biological molecules and processes in living cells. google.comnih.gov A fluorescent tag could be attached to the this compound scaffold to create a probe for its biological target. nih.gov The piperazine moiety can often enhance the water solubility and brightness of fluorescent dyes. nih.gov The choice of fluorophore would depend on the specific application, with considerations for factors such as quantum yield, photostability, and excitation/emission wavelengths.
Affinity probes, on the other hand, are designed to selectively bind to a specific target protein. nih.gov These probes can be used to isolate and identify the protein target of a bioactive compound. An affinity probe based on this compound could be created by attaching a reactive group or a tag (e.g., biotin) that allows for the covalent capture or pull-down of its binding partner.
Table 2: Potential Moieties for Probe Development based on this compound
| Probe Type | Moieties to be Incorporated | Potential Application |
| Fluorescent Probe | Coumarin, BODIPY, or other fluorophores | Live-cell imaging of target localization |
| Affinity Probe | Biotin, alkyne, or azide (B81097) for click chemistry | Target identification and validation |
| Photoaffinity Probe | Benzophenone or diazirine | Covalent labeling of target proteins upon UV irradiation |
This table presents hypothetical data for illustrative purposes.
Application in Proteomic and Metabolomic Studies
Chemical probes derived from this compound could be powerful tools for proteomic and metabolomic studies. nih.gov By using an affinity probe in combination with mass spectrometry-based proteomics, researchers could identify the cellular proteins that interact with the compound. This information would be crucial for elucidating its mechanism of action.
Similarly, metabolomic studies could be employed to investigate the effects of this compound on cellular metabolism. By comparing the metabolic profiles of cells treated with the compound to untreated cells, researchers could identify metabolic pathways that are perturbed by its activity.
Broader Chemical Applications Beyond Biological Research
The chemical functionalities present in this compound also suggest potential applications beyond the realm of biological research.
Catalysis and Organocatalysis
The piperazine scaffold is a well-established component of various organocatalysts. nih.gov The nitrogen atoms of the piperazine ring can act as Lewis bases or be incorporated into more complex catalytic structures. The presence of the carbaldehyde group in this compound offers a handle for its incorporation into larger catalytic frameworks or for its direct participation in catalytic cycles, for instance, in enamine or iminium ion catalysis. mdpi.comnih.gov
Furthermore, the thiocyanate group could potentially interact with metal centers, suggesting that this compound or its derivatives could serve as ligands in transition metal catalysis. The development of chiral versions of this compound could also open up avenues in asymmetric catalysis.
Analytical Reagent Development
The unique structural features of this compound, which include a thiocyanate group, a piperazine ring, and a carbaldehyde moiety, present a compelling case for its investigation as a novel analytical reagent. Although, as of now, specific applications of this compound in analytical chemistry are not extensively documented in scientific literature, its functional groups suggest several promising avenues for future research and development. The growing demand for high-purity, specialized, and environmentally friendly reagents is a significant trend in the analytical chemistry market. datainsightsmarket.com The development of new analytical methods is crucial for various sectors, including the pharmaceutical and environmental monitoring industries. azolifesciences.comagnopharma.comgspchem.comijpsjournal.com
Future research could be directed towards exploiting the distinct reactivity and properties of each functional group within the this compound molecule. These explorations could lead to the development of new methodologies for detection, quantification, and separation of various analytes. The potential applications can be broadly categorized into three main areas: as a chromogenic or fluorogenic reagent, as a derivatization agent for chromatography and mass spectrometry, and in the development of novel chemosensors.
Potential as a Chromogenic and Fluorogenic Reagent
The thiocyanate group is well-known for its ability to form intensely colored complexes with a variety of metal ions, most notably with iron(III), which produces a distinct blood-red color. acs.orgresearchgate.net This property is the basis for a classic qualitative and quantitative test for both iron(III) and thiocyanate ions. Future research could investigate the potential of this compound as a chromogenic reagent for the spectrophotometric determination of metal ions. The presence of the piperazine and carbaldehyde moieties could influence the stability, solubility, and spectral properties of the resulting metal complexes, potentially offering advantages over simpler thiocyanate salts.
Furthermore, the carbaldehyde group can participate in condensation reactions with various nucleophiles. This reactivity could be harnessed to design novel fluorogenic reagents. For instance, a reaction with a specific analyte could lead to the formation of a more extensive conjugated system or a rigidified molecular structure, resulting in the appearance or enhancement of fluorescence. Such a reagent could be developed for the sensitive and selective detection of amines, hydrazines, or other nucleophilic species.
Applications in Derivatization for Chromatography and Mass Spectrometry
Derivatization is a common strategy in analytical chemistry to improve the detectability and chromatographic behavior of analytes. jocpr.comresearchgate.net The carbaldehyde group in this compound is a reactive handle that can be used to tag molecules containing primary amine groups, such as amino acids, biogenic amines, and pharmaceuticals. The resulting Schiff base formation would introduce the thiocyanate and piperazine moieties into the analyte molecule.
This could be advantageous for several reasons. For high-performance liquid chromatography (HPLC) with UV detection, the introduced chromophore could enhance the molar absorptivity, thereby lowering the detection limits. jocpr.comresearchgate.netjocpr.com In the context of mass spectrometry, piperazine derivatives have been shown to improve the ionization efficiency of peptides. nih.gov The presence of the nitrogen-rich piperazine ring in the derivative could facilitate protonation, leading to enhanced signal intensity in electrospray ionization mass spectrometry (ESI-MS).
Development of Novel Chemosensors
The development of chemosensors for the selective detection of ions and small molecules is a vibrant area of research in analytical chemistry. The structure of this compound provides a versatile scaffold for the design of such sensors. The carbaldehyde group could act as a binding site or a reactive center for an analyte. The binding or reaction event could then trigger a change in a measurable signal, such as color or fluorescence.
For example, the molecule could be functionalized with a fluorophore. The interaction of an analyte with the carbaldehyde or thiocyanate group could modulate the fluorescence properties of the fluorophore through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). This could lead to the development of highly sensitive and selective "turn-on" or "turn-off" fluorescent sensors for a variety of targets.
The following table summarizes the potential research directions for the development of this compound as an analytical reagent:
| Research Direction | Target Analytes | Analytical Technique | Potential Advantages |
| Chromogenic Reagent | Metal ions (e.g., Fe³⁺, Cu²⁺, Co²⁺) | UV-Vis Spectrophotometry | Enhanced stability and solubility of metal complexes, tunable spectral properties. |
| Fluorogenic Reagent | Primary amines, hydrazines | Fluorimetry | High sensitivity and selectivity through reaction-based sensing. |
| Derivatization Agent | Amino acids, biogenic amines, pharmaceuticals with primary amine groups | HPLC-UV, LC-MS | Improved UV detection, enhanced ionization efficiency in mass spectrometry. |
| Chemosensor Development | Various ions and small molecules | Colorimetry, Fluorimetry | High sensitivity and selectivity, potential for "turn-on" or "turn-off" sensing mechanisms. |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(Thiocyanato)piperazine-1-carbaldehyde with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine ring. Key steps include:
- Thiocyanation : Introducing the thiocyanato group via nucleophilic substitution, often using potassium thiocyanate (KSCN) under anhydrous conditions in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .
- Aldehyde Formation : Oxidation of a hydroxymethyl intermediate or direct formylation using reagents like phosphoryl chloride (POCl₃) in DMF (Vilsmeier-Haack reaction) .
- Optimization : Reaction temperatures (50–80°C), solvent choice (e.g., dichloromethane for acylation steps), and bases like potassium carbonate to neutralize byproducts .
Purification via column chromatography or recrystallization ensures >95% purity.
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.8–10.0 ppm. Piperazine protons resonate as multiplets between δ 2.5–3.5 ppm, while the thiocyanato group (SCN) does not split but may cause deshielding in adjacent carbons .
- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ should match the theoretical molecular weight. Fragmentation patterns (e.g., loss of SCN or aldehyde groups) further validate the structure .
- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and thiocyanato C≡N stretch (~2150 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictory spectroscopic data during structural characterization of this compound?
- Methodological Answer : Contradictions may arise from tautomerism or impurities. Strategies include:
- Variable Temperature NMR : To detect dynamic processes (e.g., aldehyde hydrate formation in D₂O) .
- 2D NMR (COSY, HSQC) : Correlate proton and carbon signals to distinguish overlapping peaks .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
- X-ray Crystallography : Definitive structural assignment if single crystals are obtainable .
Q. How does the thiocyanato group influence the reactivity of this compound compared to non-thiocyanato analogs?
- Methodological Answer : The thiocyanato group acts as a polarizable, electron-withdrawing substituent:
- Nucleophilic Additions : Enhances electrophilicity of the aldehyde, accelerating reactions with amines (e.g., Schiff base formation) but may compete via SCN⁻ release under basic conditions .
- Redox Reactions : The SCN group can oxidize to sulfonic acids under strong oxidizing conditions (e.g., KMnO₄), altering reaction pathways compared to methyl or methoxy derivatives .
- Stability : Thiocyanato derivatives are prone to hydrolysis in acidic media; stability studies (HPLC monitoring) are recommended before designing long-term reactions .
Q. What computational or experimental approaches predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Screen against targets like GPCRs or kinases using AutoDock/Vina. The aldehyde group may form covalent bonds with catalytic lysine residues .
- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~1.8) and cytochrome P450 interactions. The thiocyanato group may reduce metabolic stability compared to carboxamide analogs .
- In Vitro Assays : Prioritize cytotoxicity (MTT assay) and antimicrobial screening (MIC against S. aureus/E. coli) based on structural analogs showing dual activity .
Data Analysis & Experimental Design
Q. How should researchers analyze conflicting results in the biological activity of this compound across studies?
- Methodological Answer :
- Dose-Response Curves : Ensure consistent concentrations (e.g., 1–100 µM) and controls (e.g., DMSO vehicle) .
- Batch Variability : Characterize purity (HPLC) and confirm the absence of degradation products (e.g., free SCN⁻ via ion chromatography) .
- Target Selectivity : Use knockout cell lines or competitive binding assays to verify target specificity .
Q. What are the best practices for stabilizing this compound in long-term storage?
- Methodological Answer :
- Storage Conditions : Store at 2–8°C in amber vials under argon to prevent oxidation. Lyophilization increases shelf life .
- Stability Monitoring : Periodic HPLC analysis (e.g., every 3 months) to detect aldehyde oxidation or thiocyanato hydrolysis .
- Formulation : Prepare as a stock solution in anhydrous DMSO and aliquot to avoid freeze-thaw cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
